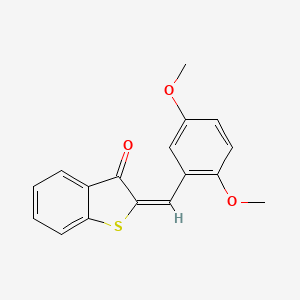

2-(2,5-dimethoxybenzylidene)-1-benzothiophen-3(2H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of derivatives similar to 2-(2,5-dimethoxybenzylidene)-1-benzothiophen-3(2H)-one involves several steps, including the condensation of benzothiophene derivatives with aldehydes. For instance, substituted-3-benzylidenebenzo[b]thiophen-2-ones are synthesized by reacting 5,6-Dimethoxybenzo[b]-thiophen-2-(3H)one with aniline and triethyl orthoformate, yielding 3-anilinomethylene compounds which can be further hydrolysed to obtain 3-hydroxymethylene derivatives (Camoutsis et al., 1981).

Molecular Structure Analysis

The molecular structure of benzothiophene derivatives is characterized by the presence of a benzene ring fused to a thiophene ring. The dimethoxybenzylidene moiety introduces electron-donating groups, which can influence the electronic distribution and reactivity of the molecule. Crystallographic studies of similar compounds have revealed detailed insights into their molecular conformations and interactions (Quoc et al., 2019).

Chemical Reactions and Properties

Benzothiophene derivatives, including those similar to the compound , participate in various chemical reactions, such as nucleophilic substitutions and cycloadditions, owing to the reactive sites on both the benzothiophene and the benzylidene moieties. These reactions can lead to a wide range of products with diverse chemical functionalities (Ishii et al., 1991).

科学的研究の応用

Organic Synthesis and Photolysis Applications

Synthesis of RNA and DNA-RNA Mixtures

Selective benzoylation of the 2'-hydroxyl group in ribonucleosides has been achieved, enabling the synthesis of oligoribonucleotides on a solid support. This method facilitates the easy preparation and isolation of DNA and RNA mixtures, demonstrating the compound's role in nucleotide chemistry (Kempe et al., 1982).

Mechanism of Hydrogen Atom Transfer

The study of 2,5-dimethoxybenzyl alcohol's oxidation reveals insights into hydrogen atom transfer mechanisms and the influence of scandium triflate on reaction rates. This research contributes to understanding the complex interactions in chemical reactions and the role of transition metals (Morimoto et al., 2012).

Photoremovable Protecting Groups

The use of light-sensitive protecting groups, including derivatives of dimethoxybenzyl, in the synthesis of organic compounds highlights the application of these compounds in facilitating selective reactions under mild conditions. This is especially relevant in the synthesis involving polyfunctional molecules (Pillai, 1980).

Biological Applications

- Protein-Tyrosine Kinase Inhibition: Novel 3,4-dihydro-1-benzoxepin-5(2H)-one derivatives, synthesized from related compounds, have shown inhibitory activities against protein-tyrosine kinases. These findings suggest potential therapeutic applications in targeting cancer and other diseases where protein-tyrosine kinases play a critical role (Li et al., 2017).

Material Science Applications

- Synthesis of Thermosets: The creation of bisbenzylideneacetone-containing benzoxazine and its photo- and thermally cured thermosets demonstrate the compound's utility in developing materials with high thermal properties. This research can influence the design and synthesis of advanced materials for various industrial applications (Lin et al., 2017).

特性

IUPAC Name |

(2E)-2-[(2,5-dimethoxyphenyl)methylidene]-1-benzothiophen-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O3S/c1-19-12-7-8-14(20-2)11(9-12)10-16-17(18)13-5-3-4-6-15(13)21-16/h3-10H,1-2H3/b16-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMVGJYZITLCUSP-MHWRWJLKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C=C2C(=O)C3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)/C=C/2\C(=O)C3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-2-[(2,5-dimethoxyphenyl)methylidene]-1-benzothiophen-3-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(5-ethylpyridin-2-yl)methyl]-4-(2-fluorophenoxy)piperidine-4-carboxylic acid](/img/structure/B5505191.png)

![2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N'-(2-propoxybenzylidene)acetohydrazide](/img/structure/B5505195.png)

![N,3,6-trimethyl-N-[1-(1,3-thiazol-5-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5505221.png)

![1-acetyl-4-[3-(difluoromethoxy)benzoyl]-1,4-diazepan-6-ol](/img/structure/B5505242.png)

![methyl 3-[(ethoxycarbonyl)amino]-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxylate](/img/structure/B5505248.png)

![2-(4-methylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5505262.png)

![4-{[(3-fluorophenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5505270.png)

![(2-{[(1S*,5R*)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-3-thienyl)amine](/img/structure/B5505286.png)